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Introduction

AJH-836 is a synthetic diacylglycerol (DAG)-lactone that functions as a potent and selective C1
domain ligand.[1][2] It displays preferential binding to novel protein kinase C (PKC) isoforms,
specifically PKCd and PKCg, over classical PKC isoforms (PKCa and PKCpII).[1] This
selectivity provides a valuable tool for dissecting the specific roles of these novel PKC isoforms
in various cellular processes. The activation of novel PKCs by AJH-836 has been shown to
induce significant changes in cytoskeletal organization in lung cancer cells, highlighting its
potential in cancer research and drug discovery.[1][2]

These application notes provide a comprehensive overview of the utility of AJH-836 in high-
throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of
novel PKC isoforms. The included protocols and data will enable researchers to effectively
integrate AJH-836 into their drug discovery workflows.

Data Presentation

The selectivity of AJH-836 for novel PKC isoforms is a key feature. The following table
summarizes the binding affinities (Ki) of AJH-836 for various PKC isoforms, as determined by
[3H]PDBuU competition binding assays. For comparison, data for the non-selective PKC
activator Phorbol 12-Myristate 13-Acetate (PMA) is also included.
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PKCa (Ki, PKCBII (Ki, PKCd (Ki, PKCe (Ki,
Compound (cPKC vs
nM) nM) nM) nM)
nPKC)
~10-12 fold
AJH-836 4.5 Not Reported 0.4 0.35 ford and ¢
over a
PMA 1.6 1.1 0.7 2.0 Non-selective

Data for AJH-836 from[1]. Data for PMA is representative from literature.

Signaling Pathway

AJH-836 acts as a DAG mimetic, binding to the C1 domain of susceptible PKC isoforms. This
binding event recruits the PKC enzyme to the cell membrane, leading to its activation. The
selective activation of PKCd and PKCe by AJH-836 triggers downstream signaling cascades
that can influence a variety of cellular functions, including cytoskeletal dynamics.
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AJH-836 signaling pathway.

Experimental Protocols
High-Throughput Screening for Modulators of PKCdle
using a TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
assay, such as LanthaScreen®, for identifying inhibitors or enhancers of AJH-836-mediated
activation of PKCd or PKCe in a high-throughput format.

Experimental Workflow
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High-throughput screening workflow.
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Materials and Reagents:

Enzymes: Recombinant human PKCd and PKCe

o Substrate: Fluorescein-labeled PKC substrate peptide

» Activator: AJH-836

o ATP

o Detection Antibody: Terbium-labeled anti-phospho-substrate antibody

» Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01%
Brij-35)

e Stop Solution: TR-FRET dilution buffer containing EDTA
o Plates: Low-volume 384-well black assay plates
e Test Compounds: Library of small molecules

e Controls:

[¢]

Positive Control: AJH-836 (for inhibitor screening) or a known potent activator

[¢]

Negative Control: DMSO (vehicle)

[e]

No Enzyme Control: Assay buffer without PKC enzyme
o No ATP Control: Assay buffer without ATP

Protocol:

e Compound Plating:
o Prepare serial dilutions of test compounds in DMSO.

o Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each
compound dilution, positive control, and negative control to the assay plate.
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e Enzyme and Substrate/ATP Preparation:

o Prepare a working solution of the PKC enzyme (PKCd or PKCg) in assay buffer at 2X the
final desired concentration.

o Prepare a working solution of the fluorescein-labeled substrate and ATP in assay buffer at
2X the final desired concentration. The final ATP concentration should be at its Km for the
respective enzyme.

e Assay Reaction:

o

Add 5 pL of the 2X enzyme solution to each well of the assay plate.

[¢]

Add 5 pL of the 2X substrate/ATP solution to each well to initiate the kinase reaction. The
final reaction volume will be 10 pL.

[¢]

For inhibitor screening, the reaction mixture will also contain a fixed concentration of AJH-
836 (e.g., EC80 concentration).

[¢]

Incubate the plate at room temperature for 60 minutes.
e Detection:

o Prepare a 2X solution of the Terbium-labeled antibody in TR-FRET dilution buffer
containing EDTA to stop the reaction.

o Add 10 pL of the antibody solution to each well.
o Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
o Data Acquisition:

o Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the
Terbium donor wavelength (e.g., 495 nm) and the fluorescein acceptor wavelength (e.qg.,
520 nm).

Data Analysis:
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e Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.
» Normalize the data to the controls:
o % Inhibition: 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
» Ratio_max = signal from positive control (e.g., AJH-836 without inhibitor)
» Ratio_min = signal from negative control (e.g., no enzyme or potent inhibitor)
o % Activation: 100 * ((Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
» Ratio_max = signal from a known potent activator
» Ratio_min = signal from DMSO control
o Determine the Z'-factor to assess assay quality:
o Z'=1-(3*(SD_max + SD_min)) / [Mean_max - Mean_min|
o A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Conclusion

AJH-836 is a valuable research tool for investigating the roles of novel PKC isoforms. Its
selectivity allows for targeted studies that are not possible with pan-PKC activators. The
provided protocols and data serve as a guide for the application of AJH-836 in high-throughput
screening campaigns, facilitating the discovery of novel modulators of PKCd and PKCe for
therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isozymes - PMC [pmc.ncbi.nim.nih.gov]

e 2. merckmillipore.com [merckmillipore.com]

 To cite this document: BenchChem. [Application Notes and Protocols for AJH-836 in High-
Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396329#ajh-836-application-in-high-throughput-
screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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